N-(4-Chloro-3-nitrophenyl)-N'-(4-chlorophenyl)urea
Description
N-(4-Chloro-3-nitrophenyl)-N'-(4-chlorophenyl)urea is a diarylurea derivative characterized by two aromatic rings substituted with chlorine and nitro groups. The 4-chloro-3-nitrophenyl moiety provides electron-withdrawing properties due to the nitro (-NO₂) and chloro (-Cl) groups, while the 4-chlorophenyl group contributes additional halogenated hydrophobicity. Its molecular weight is 373.718 g/mol (C₁₅H₁₁Cl₂N₃O₃), and its purity in research settings is typically ≥95% .
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O3/c14-8-1-3-9(4-2-8)16-13(19)17-10-5-6-11(15)12(7-10)18(20)21/h1-7H,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHYZWAMYFVJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitrophenyl)-N’-(4-chlorophenyl)urea typically involves the reaction of 4-chloro-3-nitroaniline with 4-chlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-N’-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydroxide, ethanol, various nucleophiles.
Major Products Formed
Reduction: Formation of N-(4-Amino-3-chlorophenyl)-N’-(4-chlorophenyl)urea.
Substitution: Formation of derivatives where the chloro groups are replaced by other functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-N’-(4-chlorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and nitro groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Anticancer Arylureas
Table 2: Agrochemical Performance Metrics
| Compound | EC₅₀ (Insecticide) | EC₅₀ (Herbicide) | LogD (pH 7.4) |
|---|---|---|---|
| Target Compound | N/A | N/A | 3.5 |
| Diflubenzuron | 0.1 ppm | N/A | 4.2 |
| Fluometuron | N/A | 2.5 ppm | 2.8 |
Critical Analysis of Substituent Impact
Biological Activity
N-(4-Chloro-3-nitrophenyl)-N'-(4-chlorophenyl)urea, a compound with the molecular formula C₁₃H₉Cl₂N₃O₃ and a molecular weight of 326.135 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features two chlorinated phenyl groups attached to a urea moiety, which is known to influence its biological activity. The presence of electron-withdrawing groups such as chlorine and nitro can enhance the compound's reactivity and interaction with biological targets.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated that derivatives of similar urea compounds showed promising results against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating effective bacterial inhibition.
Table 1: Antibacterial Activity of Urea Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | |
| Bacillus subtilis | 10 | |
| Pseudomonas aeruginosa | 50 |
These findings suggest that the compound could be effective in treating infections caused by these bacteria.
Antifungal Activity
In addition to its antibacterial effects, the compound also demonstrates antifungal activity. A related study highlighted that structurally similar compounds exhibited strong antifungal properties against Candida albicans and other fungal strains.
Table 2: Antifungal Activity of Urea Derivatives
| Compound Name | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 15 |
| Aspergillus niger | 30 |
These results indicate the potential for development into antifungal treatments.
Cytotoxic Activity
Cytotoxicity studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study reported IC50 values indicating significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 25 |
These findings suggest that this compound may have potential as an anticancer agent.
Case Studies and Research Findings
- In Vitro Studies : A study published in PMC examined the crystal structure and intermolecular interactions of this compound, revealing cyclic intermolecular associations that may contribute to its biological activity through enhanced stability in biological systems .
- Mutagenicity Assessment : According to JICOSH, compounds similar to this compound have been evaluated for mutagenic properties. While specific data on this compound was not listed, its structural characteristics warrant further investigation into potential mutagenic effects .
- Pharmacological Applications : Research indicates that urea derivatives are being explored for their ability to mimic cytokinin activity in plant systems and their bacteriostatic properties, suggesting broader applications beyond human medicine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
